molecular formula C8H10N2O2 B1611452 Methyl 2-(aminomethyl)nicotinate CAS No. 734510-19-1

Methyl 2-(aminomethyl)nicotinate

Cat. No.: B1611452
CAS No.: 734510-19-1
M. Wt: 166.18 g/mol
InChI Key: PIKGZGDTIQDIGI-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)nicotinate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of nicotinic acid, where the carboxyl group is esterified with methanol, and an aminomethyl group is attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminomethyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of 2-aminonicotinic acid with methanol in the presence of a strong acid, such as sulfuric acid, under microwave irradiation. The reaction is typically carried out at temperatures ranging from 0 to 60°C and under atmospheric pressure . The product is then purified through extraction and recrystallization.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 2-(aminomethyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)nicotinate involves its interaction with specific molecular targets. It is believed to act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the aminomethyl group.

    2-Aminonicotinic acid: The precursor in the synthesis of Methyl 2-(aminomethyl)nicotinate.

    Nicotinamide: A related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both an ester and an aminomethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 2-(aminomethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)6-3-2-4-10-7(6)5-9/h2-4H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKGZGDTIQDIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437436
Record name Methyl 2-(aminomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

734510-19-1
Record name Methyl 2-(aminomethyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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